molecular formula C6H3Cl3N2O3 B12555817 3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid CAS No. 144285-57-4

3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B12555817
CAS No.: 144285-57-4
M. Wt: 257.5 g/mol
InChI Key: ULUALBIDKDDWGF-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, an imino group, and a carboxylic acid group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of chlorine atoms may result in the formation of various substituted dihydropyridine derivatives .

Mechanism of Action

The mechanism of action of 3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of multiple functional groups.

Properties

CAS No.

144285-57-4

Molecular Formula

C6H3Cl3N2O3

Molecular Weight

257.5 g/mol

IUPAC Name

3,5,6-trichloro-1-hydroxy-4-iminopyridine-2-carboxylic acid

InChI

InChI=1S/C6H3Cl3N2O3/c7-1-3(10)2(8)5(9)11(14)4(1)6(12)13/h10,14H,(H,12,13)

InChI Key

ULUALBIDKDDWGF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N(C(=C(C1=N)Cl)Cl)O)C(=O)O)Cl

Origin of Product

United States

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